molecular formula C18H26N2O2 B1604672 4-Acetoxy-N,N-diisopropyltryptamine CAS No. 936015-60-0

4-Acetoxy-N,N-diisopropyltryptamine

Cat. No. B1604672
CAS RN: 936015-60-0
M. Wt: 302.4 g/mol
InChI Key: ZPAOVGZYDSXCPK-UHFFFAOYSA-N
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Description

4-Acetoxy-N,N-diisopropyltryptamine, also known as 4-AcO-DiPT or Ipracetin, is a synthetic tryptamine compound that belongs to the class of serotonergic psychedelics. It was first synthesized in the 1990s by David E. Nichols, a prominent American pharmacologist, and is structurally similar to other tryptamines such as psilocybin and DMT. In recent years, 4-AcO-DiPT has gained popularity among researchers for its potential therapeutic applications and unique psychoactive effects.

Scientific Research Applications

Metabolism and Identification

  • Human Hepatocyte Metabolism : A study on 4-Acetoxy-N,N-diisopropyltryptamine (4-AcO-DiPT) found it undergoes metabolism in human hepatocytes, resulting in several metabolites such as ester hydrolysis, O-glucuronidation, O-sulfation, N-oxidation, and N-dealkylation. 4-OH-DiPT and its sulfate were identified as key metabolites, indicating common metabolic pathways in this class of tryptamines (Malaca et al., 2022).

Analytical Characterization

  • Analytical Studies on Derivatives : Research on N,N-dialkylated tryptamines, including 4-AcO-DiPT, has advanced analytical characterization techniques. These studies provide vital data for both clinical and non-clinical research, enhancing our understanding of these substances' properties (Brandt et al., 2017).

Pharmacological Studies

  • Behavioral Effects Studies : Studies evaluating the effects of substituted tryptamines, like 4-AcO-DiPT, contribute to understanding their potential abuse liability. These substances, including 4-AcO-DiPT, have been shown to substitute for other hallucinogenic compounds in animal models, suggesting similar pharmacological profiles (Gatch et al., 2020).

Receptor Activity and Pharmacology

  • Receptor Binding Profiles : Investigations into the pharmacology of 4-AcO-DiPT and its analogs, particularly their receptor binding profiles, are crucial for understanding their psychoactive effects. Such studies offer insights into how variations in molecular structureinfluence their interactions with serotonin receptors and other targets in the brain. This information is essential for evaluating the potential clinical applications of these compounds (Glatfelter et al., 2022).

Metabolic Pathways

  • Study of Metabolic Pathways : Metabolism studies of substances like 4-AcO-DiPT help in identifying optimal metabolite markers for clinical and forensic toxicology. Understanding the metabolic fate of these compounds in human hepatocytes aids in developing detection methods for their consumption (Carlier et al., 2022).

Forensic Science Applications

  • Forensic Analysis : The use of 4-AcO-DiPT and similar substances in criminal activities necessitates development of sensitive analytical methods for their detection in biological samples. Research in this field contributes to law enforcement and public safety by enabling the identification of these substances in cases of abuse or intoxication (Wilson et al., 2005).

properties

IUPAC Name

[3-[2-[di(propan-2-yl)amino]ethyl]-1H-indol-4-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-12(2)20(13(3)4)10-9-15-11-19-16-7-6-8-17(18(15)16)22-14(5)21/h6-8,11-13,19H,9-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPAOVGZYDSXCPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCC1=CNC2=C1C(=CC=C2)OC(=O)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30239482
Record name 4-Acetoxy-DiPT
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30239482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetoxy-N,N-diisopropyltryptamine

CAS RN

936015-60-0
Record name 3-[2-[Bis(1-methylethyl)amino]ethyl]-1H-indol-4-yl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936015-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Acetoxy-DiPT
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936015600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Acetoxy-DiPT
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30239482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ACETOXY-N,N-DIISOPROPYLTRYPTAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XV36ISE3YQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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